3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-(trifluoromethyl)cyclohexane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF3O2S/c8-14(12,13)6-3-1-2-5(4-6)7(9,10)11/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPYSHIJUJDRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride involves several steps. One common method includes the reaction of cyclohexane with trifluoromethyl sulfonyl chloride under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents . For example, in substitution reactions, the sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different products . Oxidation reactions may involve the conversion of the sulfonyl chloride group to a sulfonic acid group . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Synthesis Techniques
Several synthetic routes are available for producing 3-(trifluoromethyl)cyclohexane-1-sulfonyl chloride, including:
- Radical Trifluoromethylation : Utilizing photoredox catalysis with catalysts such as ruthenium(II) polypyridine complexes or iridium(III) cyclometalated derivatives. This method allows for single-electron-transfer processes under visible light irradiation, enabling room temperature reactions.
- Sulfonylation Reactions : The compound can also be synthesized through sulfonylation reactions involving the appropriate cyclohexane derivatives and sulfonyl chlorides .
Medicinal Chemistry
This compound is utilized as a key intermediate in the synthesis of novel pharmaceutical compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making it valuable in drug design.
- Case Study : In the development of triazolo[4,3-a]pyrazine derivatives, the incorporation of this compound improved antibacterial activity against Mycobacterium tuberculosis .
Agrochemicals
The compound is also significant in the agrochemical sector, where it serves as a building block for herbicides and pesticides. The trifluoromethyl group is known to enhance biological activity and selectivity towards target organisms.
Materials Science
In materials science, this compound is employed in the synthesis of advanced polymeric materials. Its unique properties facilitate self-assembly processes in amphiphilic block copolymers, leading to innovative applications in drug delivery systems and nanotechnology .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride involves the generation of the trifluoromethyl radical through photoredox catalysis . This radical can then participate in various reactions, such as the trifluoromethylation of alkenes and other substrates . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .
Comparison with Similar Compounds
Research Findings and Implications
Key Studies and Gaps
- Positional Isomer Reactivity : Computational studies suggest that 3-substituted cyclohexane sulfonyl chlorides exhibit slower reaction kinetics in SN2 mechanisms compared to 4-substituted isomers due to steric crowding .
- Environmental Impact: Perfluorinated compounds (e.g., nonafluoro derivatives in ) highlight concerns about persistence, but data on the target compound’s environmental fate are lacking .
Biological Activity
3-(Trifluoromethyl)cyclohexane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its unique trifluoromethyl group and sulfonyl functionality. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a trifluoromethyl group and a sulfonyl chloride moiety. The presence of the trifluoromethyl group significantly influences its electronic properties, enhancing its reactivity and potential interactions with biological targets.
The mechanism of action for this compound primarily involves its ability to selectively react with thiol groups in cysteine residues within proteins. This selective reactivity allows the compound to modify protein function, potentially leading to therapeutic effects in various diseases, including cancer and bacterial infections.
Antimicrobial Activity
Research indicates that compounds with sulfonyl groups exhibit notable antimicrobial properties. A study demonstrated that this compound showed significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined against common bacteria, revealing promising results:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a lead structure for developing new antibacterial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on human cancer cell lines have shown varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50 = 52.1 µM) |
|---|---|---|
| A549 | 44.4 | Better |
| HCT116 | 22.4 | Better |
| PC3 | 17.8 | Better |
These findings indicate that this compound may be more effective than Doxorubicin against certain cancer cell lines, highlighting its potential as an anticancer agent.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Enzyme Inhibition : Research has shown that similar sulfonyl chlorides can act as protease inhibitors, which may be relevant for therapeutic interventions in diseases characterized by abnormal protease activity.
- DNA Cleavage Activity : The compound exhibits DNA cleavage activity, suggesting potential applications in gene therapy or as a tool for studying genetic material interactions.
Q & A
Q. Q1. What are the established synthetic routes for 3-(trifluoromethyl)cyclohexane-1-sulfonyl chloride, and how do reaction conditions influence yield?
Answer: The synthesis typically involves sulfonation and subsequent chlorination of a cyclohexane precursor. A common approach is the reaction of 3-(trifluoromethyl)cyclohexane-1-thiol with chlorine gas (Cl₂) in the presence of a catalytic oxidant like H₂O₂, followed by purification via vacuum distillation or column chromatography.
- Key Variables:
- Yield Optimization:
- Purity of starting thiol (>98%) and inert atmosphere (N₂/Ar) reduce oxidation side products.
- Analytical monitoring (TLC or GC-MS) ensures reaction completion before quenching.
Q. Q2. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Answer: Use a multi-technique approach:
- NMR Spectroscopy:
- Elemental Analysis:
- Match experimental vs. theoretical values for C, H, S, and Cl (e.g., C: ~30.1%, Cl: ~12.6%).
- HPLC-MS:
Advanced Research Questions
Q. Q3. How does the trifluoromethyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?
Answer: The CF₃ group exerts both steric and electronic effects:
- Electronic Effects:
- Steric Effects:
- The bulky CF₃ group at the 3-position hinders approach of bulky nucleophiles (e.g., tert-butanol), requiring elevated temperatures or polar aprotic solvents (DMF/DMSO) to proceed .
- Case Study:
Q. Q4. What analytical discrepancies arise when characterizing this compound via IR spectroscopy, and how can they be resolved?
Answer: Common challenges include:
- Overlapping Peaks:
- The S=O stretch (~1370 cm⁻¹) may overlap with C-F vibrations (1100-1200 cm⁻¹). Use attenuated total reflectance (ATR) FTIR with high-resolution settings to deconvolute signals.
- Hydrolysis Artifacts:
- Reference Data:
- Compare with computed IR spectra (DFT/B3LYP/6-31G*) to assign ambiguous peaks .
Q. Q5. How can computational methods predict the stability of this compound under varying storage conditions?
Answer:
- Molecular Dynamics (MD) Simulations:
- Simulate degradation pathways (e.g., hydrolysis) in solvents like water or THF. Predict half-life using Arrhenius parameters (Eₐ ≈ 45 kJ/mol for hydrolysis).
- DFT Calculations:
- Validation:
Q. Q6. What safety protocols are critical when handling this compound, given its reactive sulfonyl chloride group?
Answer:
- PPE Requirements:
- Acid-resistant gloves (e.g., nitrile), full-face shield, and vapor-tight goggles.
- Ventilation:
- Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of HCl gas (generated during hydrolysis) .
- Spill Management:
- Neutralize spills with sodium bicarbonate (NaHCO₃) or calcium oxide (CaO) to convert sulfonyl chloride to less hazardous sulfonate salts .
- Storage:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
